Cas no 896852-18-9 (2-methoxyethyl 5-(methanesulfonyloxy)-1,2-dimethyl-1H-indole-3-carboxylate)

2-methoxyethyl 5-(methanesulfonyloxy)-1,2-dimethyl-1H-indole-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- 2-methoxyethyl 1,2-dimethyl-5-((methylsulfonyl)oxy)-1H-indole-3-carboxylate

- 1H-Indole-3-carboxylic acid, 1,2-dimethyl-5-[(methylsulfonyl)oxy]-, 2-methoxyethyl ester

- 2-methoxyethyl 5-(methanesulfonyloxy)-1,2-dimethyl-1H-indole-3-carboxylate

-

- インチ: 1S/C15H19NO6S/c1-10-14(15(17)21-8-7-20-3)12-9-11(22-23(4,18)19)5-6-13(12)16(10)2/h5-6,9H,7-8H2,1-4H3

- InChIKey: VRXGWAZEUGUXRT-UHFFFAOYSA-N

- ほほえんだ: N1(C)C2=C(C=C(OS(C)(=O)=O)C=C2)C(C(OCCOC)=O)=C1C

2-methoxyethyl 5-(methanesulfonyloxy)-1,2-dimethyl-1H-indole-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3385-2705-20mg |

2-methoxyethyl 5-(methanesulfonyloxy)-1,2-dimethyl-1H-indole-3-carboxylate |

896852-18-9 | 20mg |

$99.0 | 2023-09-11 | ||

| Life Chemicals | F3385-2705-100mg |

2-methoxyethyl 5-(methanesulfonyloxy)-1,2-dimethyl-1H-indole-3-carboxylate |

896852-18-9 | 100mg |

$248.0 | 2023-09-11 | ||

| Life Chemicals | F3385-2705-10mg |

2-methoxyethyl 5-(methanesulfonyloxy)-1,2-dimethyl-1H-indole-3-carboxylate |

896852-18-9 | 10mg |

$79.0 | 2023-09-11 | ||

| Life Chemicals | F3385-2705-20μmol |

2-methoxyethyl 5-(methanesulfonyloxy)-1,2-dimethyl-1H-indole-3-carboxylate |

896852-18-9 | 20μmol |

$79.0 | 2023-09-11 | ||

| Life Chemicals | F3385-2705-4mg |

2-methoxyethyl 5-(methanesulfonyloxy)-1,2-dimethyl-1H-indole-3-carboxylate |

896852-18-9 | 4mg |

$66.0 | 2023-09-11 | ||

| Life Chemicals | F3385-2705-2μmol |

2-methoxyethyl 5-(methanesulfonyloxy)-1,2-dimethyl-1H-indole-3-carboxylate |

896852-18-9 | 2μmol |

$57.0 | 2023-09-11 | ||

| Life Chemicals | F3385-2705-3mg |

2-methoxyethyl 5-(methanesulfonyloxy)-1,2-dimethyl-1H-indole-3-carboxylate |

896852-18-9 | 3mg |

$63.0 | 2023-09-11 | ||

| Life Chemicals | F3385-2705-10μmol |

2-methoxyethyl 5-(methanesulfonyloxy)-1,2-dimethyl-1H-indole-3-carboxylate |

896852-18-9 | 10μmol |

$69.0 | 2023-09-11 | ||

| Life Chemicals | F3385-2705-75mg |

2-methoxyethyl 5-(methanesulfonyloxy)-1,2-dimethyl-1H-indole-3-carboxylate |

896852-18-9 | 75mg |

$208.0 | 2023-09-11 | ||

| Life Chemicals | F3385-2705-5μmol |

2-methoxyethyl 5-(methanesulfonyloxy)-1,2-dimethyl-1H-indole-3-carboxylate |

896852-18-9 | 5μmol |

$63.0 | 2023-09-11 |

2-methoxyethyl 5-(methanesulfonyloxy)-1,2-dimethyl-1H-indole-3-carboxylate 関連文献

-

Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526

-

Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136

-

Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520

-

Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198

-

Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764

-

Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

-

Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834

-

Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334

2-methoxyethyl 5-(methanesulfonyloxy)-1,2-dimethyl-1H-indole-3-carboxylateに関する追加情報

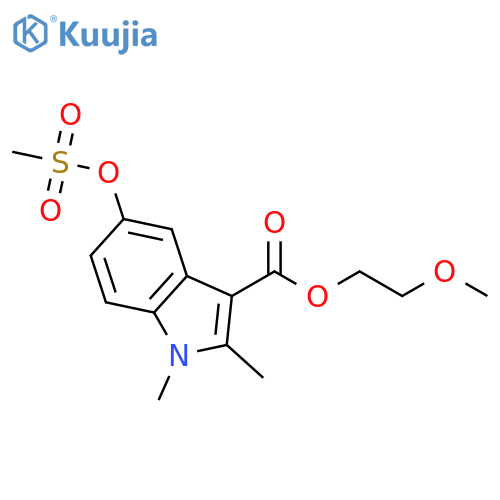

Introduction to 2-methoxyethyl 5-(methanesulfonyloxy)-1,2-dimethyl-1H-indole-3-carboxylate (CAS No. 896852-18-9)

2-methoxyethyl 5-(methanesulfonyloxy)-1,2-dimethyl-1H-indole-3-carboxylate, identified by its Chemical Abstracts Service (CAS) number 896852-18-9, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of indole derivatives, which are well-documented for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly its combination of a methoxyethyl side chain, a methanesulfonyloxy group, and a dimethyl substitution pattern on the indole core, contribute to its unique chemical properties and biological relevance.

The indole scaffold is a privileged structure in drug discovery, with numerous pharmacologically active agents derived from it. The presence of the 5-(methanesulfonyloxy) group introduces a polar, negatively charged moiety, enhancing the compound's solubility in polar solvents and potentially influencing its interactions with biological targets. Additionally, the 1,2-dimethyl substitution on the indole ring further modulates its electronic and steric properties, making it a versatile platform for structural optimization.

In recent years, there has been growing interest in indole derivatives as potential candidates for treating various diseases, including neurological disorders, cancer, and inflammatory conditions. The specific modifications present in 2-methoxyethyl 5-(methanesulfonyloxy)-1,2-dimethyl-1H-indole-3-carboxylate suggest that it may exhibit inhibitory activity against certain enzymes or receptors involved in these pathologies. For instance, the methanesulfonyloxy group is commonly found in bioactive molecules due to its ability to mimic carboxylic acid functionalities while enhancing binding affinity.

One of the most compelling aspects of this compound is its potential as a lead structure for further drug development. Researchers have been exploring indole derivatives for their ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways. The structural motif of 2-methoxyethyl 5-(methanesulfonyloxy)-1,2-dimethyl-1H-indole-3-carboxylate aligns well with this research focus, as it combines elements known to interact with central nervous system targets.

Recent studies have highlighted the importance of functional groups like the methanesulfonyloxy moiety in enhancing drug-like properties such as metabolic stability and binding affinity. In particular, compounds containing this group have shown promise in preclinical trials for their ability to inhibit enzymes implicated in pain signaling and inflammation. The dimethylation at the 1 and 2 positions of the indole ring further fine-tunes the electronic distribution, potentially improving interactions with biological targets while minimizing off-target effects.

The 2-methoxyethyl side chain adds another layer of complexity to this molecule. This group not only influences solubility but also introduces conformational flexibility, which can be critical for achieving optimal binding orientation within a biological target. Such structural features are often rationally designed to improve pharmacokinetic profiles, including bioavailability and tissue distribution.

From a synthetic chemistry perspective, 2-methoxyethyl 5-(methanesulfonyloxy)-1,2-dimethyl-1H-indole-3-carboxylate represents an excellent example of how strategic functionalization can yield highly potent and selective molecules. The synthesis of this compound likely involves multi-step organic transformations, including condensation reactions to form the indole core followed by selective substitution at key positions. Advances in synthetic methodologies have enabled researchers to construct complex indole derivatives with high precision, facilitating rapid exploration of their biological activities.

In conclusion,2-methoxyethyl 5-(methanesulfonyloxy)-1,2-dimethyl-1H-indole-3-carboxylate (CAS No. 896852-18-9) is a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of substituents makes it an attractive candidate for further investigation into neurological and inflammatory diseases. As our understanding of biological targets continues to evolve,this type of well-designed molecular entity will remain at the forefront of drug discovery efforts.

896852-18-9 (2-methoxyethyl 5-(methanesulfonyloxy)-1,2-dimethyl-1H-indole-3-carboxylate) 関連製品

- 2224305-75-1(N-(2,4,4-Trimethylcyclohexyl)prop-2-enamide)

- 16714-23-1(methyl 2-azidobenzoate)

- 1368229-56-4(7-bromo-3-chlorobenzofuran)

- 2227810-92-4((2R)-2-(4-methoxy-3-nitrophenyl)oxirane)

- 87896-55-7(2-(2,6-dimethoxyphenyl)propan-1-amine)

- 2171906-46-8(5-iodo-2-{(3-methylfuran-2-yl)methylsulfanyl}pyrimidine)

- 108132-58-7(Methanone,1,3-benzodioxol-5-yl(3,5-dimethyl-1H-pyrazol-1-yl)-)

- 2171928-64-4(4-{3-chloro-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-3-hydroxybutanoic acid)

- 896618-78-3(2-7-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo7.4.0.0^{2,6}trideca-1(9),4,10,12-tetraen-4-ylphenol)

- 934687-46-4(4-Isopropyl-6-nitroquinolin-2(1h)-one)